molecular formula C14H16ClN3O2 B12715014 2,4(3H,5H)-Pyrimidinedione, 6-((4-chlorophenyl)amino)-5,5-diethyl- CAS No. 87215-87-0

2,4(3H,5H)-Pyrimidinedione, 6-((4-chlorophenyl)amino)-5,5-diethyl-

Cat. No.: B12715014
CAS No.: 87215-87-0
M. Wt: 293.75 g/mol
InChI Key: DAEPESYMESSZGH-UHFFFAOYSA-N
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Description

5,5-Diethyl-4-(4-chlorophenyl)iminobarbituric acid: is a chemical compound with the molecular formula C15H18ClN3O2. It belongs to the class of barbituric acid derivatives, which are known for their diverse pharmacological properties. This compound is characterized by the presence of a chlorophenyl group attached to the iminobarbituric acid core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diethyl-4-(4-chlorophenyl)iminobarbituric acid typically involves the condensation of diethyl malonate with urea in the presence of a base, followed by the introduction of the 4-chlorophenyl group through a substitution reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: In chemistry, 5,5-Diethyl-4-(4-chlorophenyl)iminobarbituric acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions.

Medicine: The compound’s pharmacological properties make it a candidate for drug development. It is explored for its potential therapeutic effects, including anticonvulsant and sedative activities.

Industry: In the industrial sector, 5,5-Diethyl-4-(4-chlorophenyl)iminobarbituric acid is used in the production of specialty chemicals and materials. Its derivatives find applications in the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 5,5-Diethyl-4-(4-chlorophenyl)iminobarbituric acid involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, particularly those involved in the central nervous system. The compound’s effects on ion channels and enzyme activities contribute to its pharmacological profile. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

  • 5,5-Diethyl-4-(2-chlorophenyl)iminobarbituric acid
  • 5,5-Diethyl-4-(3-chlorophenyl)iminobarbituric acid
  • 5,5-Diethyl-4-(4-bromophenyl)iminobarbituric acid

Comparison: Compared to its analogs, 5,5-Diethyl-4-(4-chlorophenyl)iminobarbituric acid exhibits unique chemical reactivity and biological activity due to the position and nature of the substituents on the phenyl ring. The presence of the 4-chlorophenyl group influences its pharmacokinetics and pharmacodynamics, making it distinct from other similar compounds.

Properties

CAS No.

87215-87-0

Molecular Formula

C14H16ClN3O2

Molecular Weight

293.75 g/mol

IUPAC Name

6-(4-chlorophenyl)imino-5,5-diethyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C14H16ClN3O2/c1-3-14(4-2)11(17-13(20)18-12(14)19)16-10-7-5-9(15)6-8-10/h5-8H,3-4H2,1-2H3,(H2,16,17,18,19,20)

InChI Key

DAEPESYMESSZGH-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=NC2=CC=C(C=C2)Cl)NC(=O)NC1=O)CC

Origin of Product

United States

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